1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, and a thiophene ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the pyrazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides, and conditions like elevated temperatures and polar aprotic solvents are used.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pyrazole and thiophene rings are thought to play a crucial role in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
1-((1-cyclopentyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Lacks the cyclopropyl group.
1-((1-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Lacks the cyclopentyl group.
1-((1-cyclopentyl-1H-pyrazol-3-yl)methyl)-3-(benzyl)urea: Replaces the thiophene ring with a benzene ring.
Uniqueness: The presence of both cyclopentyl and cyclopropyl groups on the pyrazole ring, along with the thiophene ring, makes this compound unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-18(20-12-16-6-3-9-24-16)19-11-14-10-17(13-7-8-13)22(21-14)15-4-1-2-5-15/h3,6,9-10,13,15H,1-2,4-5,7-8,11-12H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBOYCCDYYMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCC3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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